Albendazole-beta-hydroxysulphone is a derivative of albendazole, a broad-spectrum anthelmintic agent classified under the benzimidazole group. It is primarily utilized in the treatment of various parasitic infections, including those caused by helminths and protozoa. The compound exhibits significant therapeutic potential due to its ability to inhibit the polymerization of tubulin, leading to the disruption of cellular functions in parasites.
Albendazole-beta-hydroxysulphone is synthesized from albendazole, which itself is derived from a series of chemical modifications of benzimidazole. Albendazole is included in the World Health Organization's list of essential medicines due to its efficacy and safety profile in treating parasitic infections .
The synthesis of albendazole-beta-hydroxysulphone generally involves the following steps:
The oxidation process typically employs reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions to ensure high yield and purity. The subsequent hydroxylation can be achieved using various hydroxylating agents, with careful monitoring of reaction conditions to avoid over-oxidation or degradation of the compound .
The molecular formula for albendazole-beta-hydroxysulphone is . Its structure features a benzimidazole ring system with a propylthio group and a hydroxysulphone moiety.
Albendazole-beta-hydroxysulphone participates in several chemical reactions typical for benzimidazoles:
The reactivity of albendazole-beta-hydroxysulphone is influenced by the electronic properties of the substituents on the benzimidazole ring, which can modulate its interaction with biological targets such as tubulin .
Albendazole-beta-hydroxysulphone exerts its pharmacological effects primarily through:
The compound's action results in degenerative changes in the parasite's cellular structure, particularly affecting energy metabolism pathways .
Albendazole-beta-hydroxysulphone has several scientific uses:
Albendazole sulfone (methyl [5-(propylsulfonyl)-1H-benzimidazol-2-yl]carbamate) is the fully oxidized metabolite of albendazole. Its molecular formula is C₁₂H₁₅N₃O₄S, with a monoisotopic mass of 297.08 g/mol [1] [6]. The core structure retains the benzimidazole scaffold of the parent compound but features a sulfonyl group (–SO₂–) replacing the thioether (–S–) linkage at the C5 position of the benzimidazole ring [6]. This sulfone group adopts a tetrahedral geometry with approximately 120° bond angles around the sulfur atom [1].
Table 1: Key Structural Identifiers of Albendazole Sulfone
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | Methyl N-[5-(propylsulfonyl)-1H-benzimidazol-2-yl]carbamate |
Canonical SMILES | CCCS(=O)(=O)c1ccc2[nH]c(NC(=O)OC)nc2c1 |
InChI Key | CLSJYOLYMZNKJB-UHFFFAOYSA-N |
Chiral Centers | 0 (Achiral) |
Rotatable Bonds | 5 (propyl chain, carbamate) |
Unlike albendazole sulfoxide (which possesses a chiral sulfinyl group), the sulfone metabolite is achiral due to the symmetry of the sulfonyl group [4] [6]. This eliminates stereoisomerism concerns. However, it exhibits the same potential for benzimidazole tautomerism as albendazole and albendazole sulfoxide, involving proton shifts between the N1 and N3 positions of the heterocyclic ring [2].
Albendazole sulfone shares the poor aqueous solubility characteristic of benzimidazole anthelmintics. Its intrinsic water solubility is estimated to be <0.01 mg/mL at physiological pH (7.4) and 25°C, significantly lower than albendazole sulfoxide but comparable to the parent albendazole [2] [4]. Solubility exhibits strong pH dependence, increasing marginally under highly acidic conditions (pH <2) due to protonation of the benzimidazole nitrogen (pKa₁ ~2.68), though reliable quantitative data specific to the sulfone is limited [5].
The calculated logP (octanol/water partition coefficient) for albendazole sulfone is approximately 1.8, indicating moderate lipophilicity [6]. This is lower than albendazole (logP ~3.5) due to the polar sulfone group but higher than the sulfoxide metabolite (logP ~0.9) [4] [5]. Its melting point exceeds 250°C, reflecting high crystalline lattice energy [6].
Table 2: Physicochemical Properties of Albendazole Sulfone vs. Related Compounds
Property | Albendazole Sulfone | Albendazole | Albendazole Sulfoxide |
---|---|---|---|
Molecular Formula | C₁₂H₁₅N₃O₄S | C₁₂H₁₅N₃O₂S | C₁₂H₁₅N₃O₃S |
Molecular Weight | 297.33 g/mol | 265.33 g/mol | 281.33 g/mol |
Aqueous Solubility | < 0.01 mg/mL | ~0.0002 mg/mL | ~0.3 mg/mL |
logP (Est.) | ~1.8 | ~3.5 | ~0.9 |
Key Functional Group | -SO₂- (Sulfone) | -S- (Sulfide) | -S(O)- (Chiral Sulfoxide) |
Cyclodextrin complexation strategies, highly successful for albendazole (solubility increases up to 150,000-fold reported with methyl-β-cyclodextrin), show reduced efficacy with the sulfone due to its lower inherent solubility and potentially different host-guest interaction dynamics [2].
Albendazole sulfone is a terminal, pharmacologically inactive metabolite in the oxidative pathway of albendazole [4] [6]. The metabolic sequence proceeds as:
Albendazole (Parent, Active) → Albendazole Sulfoxide (Primary Active Metabolite) → Albendazole Sulfone (Inactive Metabolite)
The sulfone possesses no significant anthelmintic or antitumor activity. This inactivity stems from its inability to effectively bind to β-tubulin, the primary molecular target of benzimidazoles. The critical structural requirements for β-tubulin binding – the carbamate group and a specific electronic configuration around the C5 position – are disrupted by the electron-withdrawing nature and steric bulk of the sulfone group [4]. Consequently, it lacks the ability to inhibit tubulin polymerization, the mechanism underpinning the therapeutic effects of albendazole and its sulfoxide [4].
Table 3: Metabolic and Functional Comparison
Characteristic | Albendazole Sulfone | Albendazole | Albendazole Sulfoxide |
---|---|---|---|
Metabolic Role | Terminal Inactive Metabolite | Prodrug/Parent Compound | Primary Active Metabolite |
Anthelmintic Activity | Negligible | Moderate (Requires activation) | High |
Tubulin Binding | Very Weak/None | Weak (Prodrug) | Strong |
Major Metabolic Route | Oxidation of Sulfoxide | Oxidation to Sulfoxide | Reduction or Oxidation to Sulfone |
Structurally, the sulfone differs from albendazole solely by the oxidation state of the sulfur atom: sulfide (-S-, parent) vs. sulfone (-SO₂-, metabolite). Compared to the sulfoxide (-S(O)-), the sulfone has a higher oxidation state (+6 vs +4 for sulfoxide sulfur) and greater symmetry/planarity around the sulfur atom [1] [6]. The sulfone is more polar than albendazole but less polar than the sulfoxide, impacting its distribution and excretion kinetics [4].
Like albendazole and albendazole sulfoxide, the sulfone metabolite exhibits benzimidazole tautomerism. The proton attached to the nitrogen atoms (N1 or N3) of the fused ring system can migrate, giving rise to different tautomeric forms (typically labeled I, II, and III) [2]:
The electron-withdrawing sulfone group (-SO₂-) significantly influences the tautomeric equilibrium compared to albendazole's thioether (-S-) group. The -SO₂- group is strongly electron-withdrawing via both inductive and resonance effects, increasing the acidity of the N1-H proton. This favors the N3-H tautomer (Form II) as the predominant species in solution over the N1-H tautomer (Form I) observed more commonly in the parent albendazole [2].
Studies using ¹H NMR spectroscopy in DMSO-d₆ reveal a single, sharp peak for the benzimidazole NH proton of albendazole sulfone, suggesting either a single tautomer dominates or that tautomeric interconversion is rapid on the NMR timescale at room temperature [2] [6]. This contrasts with albendazole itself, where distinct tautomers or slow exchange can sometimes be observed depending on solvent and temperature. The interconversion barrier between tautomers is expected to be lower than in albendazole due to the sulfone's stronger electron withdrawal facilitating proton transfer.
Solid-state stability studies indicate that the sulfone metabolite, once formed, is chemically stable under typical storage conditions (2-8°C). The sulfone group is resistant to further oxidation or reduction under physiological conditions, contributing to its status as a terminal metabolite [6]. No significant degradation pathways related to tautomerism have been reported for the isolated sulfone.
Table 4: Tautomeric Properties Comparison
Property | Albendazole Sulfone | Albendazole |
---|---|---|
Dominant Tautomer (Solid) | Likely Form II (N3-H) [2] | Form I (N1-H) Metastable, Form II (N3-H) Stable [2] |
Dominant Tautomer (Solution) | Form II (N3-H) Favored | Equilibrium (I ⇋ II), Form I often observed |
NH Proton Acidity | Higher (Due to -SO₂-) | Lower (Due to -S-) |
Tautomeric Interconversion Rate | Rapid (NMR timescale) | Slower |
Impact of Sulfur Group | Strong Electron-Withdrawal stabilizes N3-H | Weak Electron-Donation favors N1-H initially |
The presence of the sulfone group thus imposes a distinct tautomeric preference and dynamic behavior compared to the parent albendazole, which may influence its physicochemical behavior and analytical detection profiles, even though this has no direct pharmacological consequence for this inactive metabolite.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1